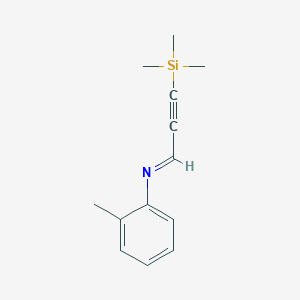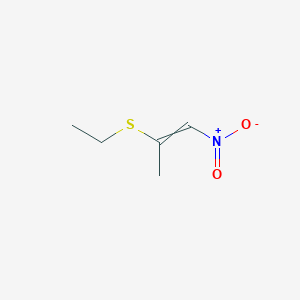
2-(Ethylsulfanyl)-1-nitroprop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylsulfanyl)-1-nitroprop-1-ene is an organic compound characterized by the presence of an ethylsulfanyl group and a nitro group attached to a propene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)-1-nitroprop-1-ene typically involves the reaction of ethyl mercaptan with 1-nitropropene under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethylsulfanyl)-1-nitroprop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group can lead to the formation of amines.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Ethylsulfanyl)-1-nitroprop-1-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Ethylsulfanyl)-1-nitroprop-1-ene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethylsulfanyl group can also participate in redox reactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Methylsulfanyl)-1-nitroprop-1-ene: Similar structure but with a methyl group instead of an ethyl group.
2-(Ethylsulfanyl)-1-nitroethane: Similar structure but with an ethane backbone instead of a propene backbone.
2-(Ethylsulfanyl)-1-nitrobut-1-ene: Similar structure but with a butene backbone instead of a propene backbone.
Uniqueness
2-(Ethylsulfanyl)-1-nitroprop-1-ene is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
90877-95-5 |
|---|---|
Fórmula molecular |
C5H9NO2S |
Peso molecular |
147.20 g/mol |
Nombre IUPAC |
2-ethylsulfanyl-1-nitroprop-1-ene |
InChI |
InChI=1S/C5H9NO2S/c1-3-9-5(2)4-6(7)8/h4H,3H2,1-2H3 |
Clave InChI |
DHYBPUFEVLIRPA-UHFFFAOYSA-N |
SMILES canónico |
CCSC(=C[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4,4-Trimethyl-4H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14346798.png)
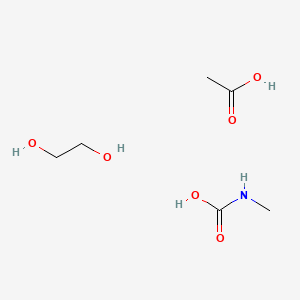

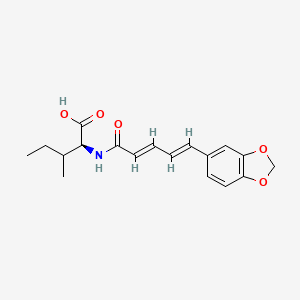
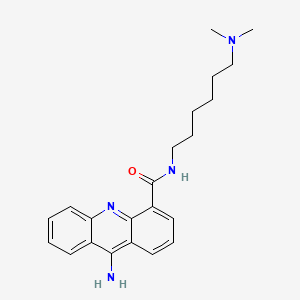
![[4-(Octyloxy)pyridine-2,6-diyl]dimethanol](/img/structure/B14346817.png)
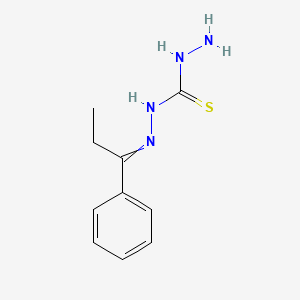
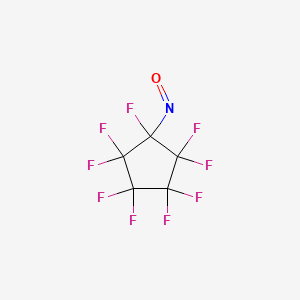
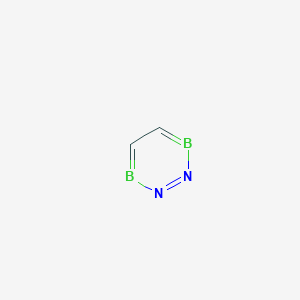
![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid](/img/structure/B14346851.png)


![1-Methyl-2,5-bis[(trimethylsilyl)oxy]-1H-pyrrole](/img/structure/B14346869.png)
